molecular formula C20H20N4O4 B6422202 (E)-3-phenyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 636571-79-4

(E)-3-phenyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6422202
CAS No.: 636571-79-4
M. Wt: 380.4 g/mol
InChI Key: YAWOICUCOBEDAK-CIAFOILYSA-N
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Description

(E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-phenyl-1H-pyrazole-5-carbohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interfere with cellular processes, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs to treat various diseases.

Industry: While its industrial applications are less documented, the compound’s unique properties could be leveraged in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide shares structural similarities with other pyrazole derivatives, such as (E)-3-phenyl-N’-(2,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide and (E)-3-phenyl-N’-(2,5-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide.

Uniqueness: The presence of the 2,4,5-trimethoxybenzylidene group in (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide distinguishes it from other similar compounds. This unique structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-phenyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-26-17-11-19(28-3)18(27-2)9-14(17)12-21-24-20(25)16-10-15(22-23-16)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWOICUCOBEDAK-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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